REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[C:4](C)[C:5]#[CH:6].C(=O)([O-])[O-].[K+].[K+].CC(=O)[CH2:16][C:17](=[O:19])[CH3:18].CCOCC>C(O)C.O.CCCCCC>[CH3:16][C:17](=[O:19])[CH2:18][CH2:2][CH:3]=[CH:4][C:5]#[CH:6] |f:1.2.3|
|
Name
|
5-bromo-3-methyl-3-penten-1-yne
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
BrCC=C(C#C)C
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 19 hours
|
Duration
|
19 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the inorganic solids
|
Type
|
WASH
|
Details
|
After subsequent washing of the combined organic extracts with 10% aqueous sodium chloride (3×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the volatile organic solvents
|
Type
|
CUSTOM
|
Details
|
by evaporation at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by evaporative distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=CC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |